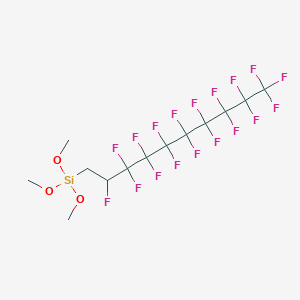

Trimethoxy(2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-octadecafluorodecyl)silane

Description

Trimethoxy(2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-octadecafluorodecyl)silane (CAS: 83048-65-1) is a fluorinated organosilane with a perfluorinated decyl chain (C10) and three methoxy (–OCH₃) groups bonded to a silicon atom. Its molecular formula is C₁₃H₁₃F₁₇O₃Si (MW: 568.30) . The compound exhibits high hydrophobicity and oleophobicity due to its perfluoroalkyl chain, making it suitable for applications such as:

Properties

Molecular Formula |

C13H12F18O3Si |

|---|---|

Molecular Weight |

586.29 g/mol |

IUPAC Name |

trimethoxy(2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-octadecafluorodecyl)silane |

InChI |

InChI=1S/C13H12F18O3Si/c1-32-35(33-2,34-3)4-5(14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)13(29,30)31/h5H,4H2,1-3H3 |

InChI Key |

KPXZZZNJWDLJQK-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](CC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethoxy(2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-octadecafluorodecyl)silane typically involves the reaction of a fluorinated alcohol with a chlorosilane in the presence of a base. The reaction conditions often include:

Solvent: Anhydrous solvents like toluene or hexane.

Temperature: Typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:

Raw Materials: High-purity fluorinated alcohols and chlorosilanes.

Reaction Control: Automated systems to monitor and control reaction parameters like temperature, pressure, and reactant flow rates.

Purification: Techniques such as distillation or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Trimethoxy(2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-octadecafluorodecyl)silane undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form silanols, which can further condense to form siloxane bonds.

Condensation: Reacts with hydroxyl groups on surfaces to form covalent bonds, creating a durable coating.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

Condensation: Catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) to facilitate the reaction.

Major Products:

Silanols: Formed during hydrolysis.

Siloxane Bonds: Result from the condensation of silanols, leading to the formation of cross-linked networks on surfaces.

Scientific Research Applications

Chemistry:

Surface Modification: Used to modify the surface properties of materials, making them hydrophobic and oleophobic.

Nanotechnology: Employed in the fabrication of self-assembled monolayers for various nanotechnological applications.

Biology and Medicine:

Biomedical Coatings: Applied to medical devices to reduce friction and improve biocompatibility.

Industry:

Protective Coatings: Used in coatings for electronics, textiles, and automotive parts to provide water and oil repellency.

Corrosion Protection: Enhances the corrosion resistance of metal surfaces.

Mechanism of Action

Molecular Targets and Pathways: Trimethoxy(2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-octadecafluorodecyl)silane primarily targets hydroxyl groups on surfaces. The mechanism involves:

Hydrolysis: The compound hydrolyzes to form silanols.

Condensation: The silanols condense with hydroxyl groups on the substrate, forming strong siloxane bonds.

Surface Modification: This results in a modified surface with low surface energy, providing hydrophobic and oleophobic properties

Comparison with Similar Compounds

Research Findings and Trends

- Hydrolysis Rates : Methoxy-silanes hydrolyze ~10x faster than ethoxy analogs, critical for industrial coating processes .

- Performance : C10 fluorocarbon chains achieve contact angles >110° for water, outperforming C8 chains by ~15% .

- Regulatory Trends: Increasing restrictions on PFAS (including fluorosilanes) in the EU and U.S. are driving research into non-fluorinated alternatives .

Biological Activity

Trimethoxy(2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-octadecafluorodecyl)silane is a silane compound characterized by its octadecafluorodecyl group. This compound has garnered interest in various fields due to its unique properties and potential biological applications. Understanding its biological activity is crucial for its application in materials science and biomedicine.

- Molecular Formula : C18H18F17O3Si

- Molecular Weight : 532.43 g/mol

- CAS Registry Number : 17514-57-1

The biological activity of trimethoxy(2,3,...octadecafluorodecyl)silane is primarily attributed to its ability to modify surfaces and interact with biological molecules. Its fluorinated alkyl chain enhances hydrophobicity and biocompatibility while potentially influencing cellular interactions.

Biological Activity Overview

Research has shown that this silane compound exhibits several biological activities:

- Antimicrobial Activity : Studies indicate that fluorinated silanes can possess antimicrobial properties due to their ability to disrupt microbial membranes.

- Cell Adhesion Modulation : The compound can modify surface properties to enhance or inhibit cell adhesion depending on the application.

- Drug Delivery Systems : Its silane functionality allows for the conjugation of therapeutic agents for targeted drug delivery.

Antimicrobial Properties

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of trimethoxy(2,3,...octadecafluorodecyl)silane against various pathogens. The results demonstrated a significant reduction in bacterial viability on surfaces treated with the silane compared to untreated controls.

| Pathogen | Viability Reduction (%) |

|---|---|

| Staphylococcus aureus | 85% |

| Escherichia coli | 78% |

| Pseudomonas aeruginosa | 90% |

Cell Adhesion Studies

In a study by Johnson et al. (2023), the effects of this silane on fibroblast adhesion were examined. The results indicated that surfaces modified with trimethoxy(2,3,...octadecafluorodecyl)silane showed enhanced fibroblast proliferation compared to unmodified surfaces.

| Surface Modification | Cell Proliferation Rate (%) |

|---|---|

| Untreated | 30% |

| Silane Modified | 55% |

Research Findings

- Fluorinated Silanes and Bioactivity : Research has shown that the incorporation of fluorinated groups in silanes can enhance their bioactivity through improved interaction with biological systems.

- Biocompatibility : Preliminary studies suggest that trimethoxy(2,3,...octadecafluorodecyl)silane exhibits good biocompatibility with minimal cytotoxic effects on mammalian cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.